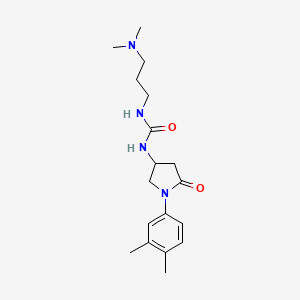

1-(3-(二甲氨基)丙基)-3-(1-(3,4-二甲基苯基)-5-氧代吡咯烷-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(3-(Dimethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea" is a structurally complex molecule that appears to be related to the family of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Diaryl ureas have been explored for their antiproliferative effects against various cancer cell lines, as demonstrated by the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives . These compounds have shown significant effects, suggesting that the compound may also possess interesting biological properties.

Synthesis Analysis

The synthesis of related urea derivatives often involves the cyclocondensation of amidines with dimethyl acetylenedicarboxylate (DMAD), as seen in the synthesis of 5-dialkylamino-4-pyrrolin-3-ones . These compounds can further react with singlet oxygen to yield highly functionalized ureas through a 1,2-dioxetane cleavage. This method could potentially be adapted for the synthesis of "1-(3-(Dimethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. This moiety is known to participate in hydrogen bonding, which can significantly influence the compound's interaction with biological targets. For instance, protonated urea-based ligands have been shown to bind oxo-anions through hydrogen bond motifs involving the urea NH groups and the carbonyl .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions depending on their functional groups. For example, the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones leads to the formation of functionalized ureas and subsequent cyclization to 2-oxazolidinones in methanol . Additionally, the reaction of protonated urea-based ligands with inorganic oxo-acids results in the formation of adducts with anions, demonstrating the reactivity of the urea NH groups and the protonated pyridyl NH+ fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of dimethylamino groups suggests that the compound may exhibit basic properties and could be protonated under acidic conditions. The urea moiety's ability to form hydrogen bonds can affect the compound's solubility and interaction with biological molecules. The specific physical properties such as melting point, solubility, and stability would require empirical determination through experimental studies.

科学研究应用

杂环脲中的络合诱导展开

杂环脲因其展开和形成多氢键配合物的能力而受到研究。本研究探讨了这些脲的合成和构象研究,重点介绍了它们在模拟肽所表现出的螺旋至片状转变中的潜力。这种展开和络合过程对于理解分子自组装至关重要,并且可以提供对合成分子中肽样行为的见解 (Corbin 等,2001)。

非肽激动剂的发现

研究已导致发现非肽激动剂,如 3-(4-氯苯基)-3-(2-(二甲氨基)乙基)异色满-1-酮,它与尿激肽-II 受体相互作用。这一发现对药理学研究具有重要意义,为药物先导和研究工具提供了新途径 (Croston 等,2002)。

氢键配合物中的电子转移

研究脲化合物中多个氢键上的电子转移对于理解分子配合物的电学性质至关重要。此类研究可能对设计具有特定电学特征的分子产生影响 (Pichlmaier 等,2009)。

有机化学中的合成和功能化

尿素衍生物的合成和功能化研究在有机化学中至关重要。这包括探索尿素与各种化合物的反应,从而创造出新的杂环系统和潜在的药理活性剂 (Časar 等,2005)。

超分子化学和互变异构

研究尿素衍生物中的构象平衡和互变异构有助于超分子化学领域。此类研究可以基于构象变化和互变异构控制,带来新的分子传感技术 (Kwiatkowski 等,2019)。

阴离子配位化学

基于尿素的配体因其阴离子配位化学而受到研究。了解这些配体如何与阴离子相互作用有助于开发新材料和深入了解分子配合物行为 (Wu 等,2007)。

属性

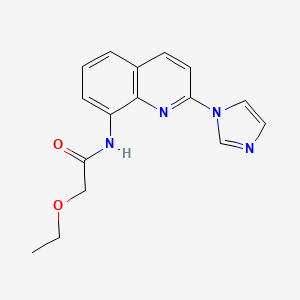

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-13-6-7-16(10-14(13)2)22-12-15(11-17(22)23)20-18(24)19-8-5-9-21(3)4/h6-7,10,15H,5,8-9,11-12H2,1-4H3,(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSMFIQWDIAPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)

![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)

![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)

![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)